molecular formula C9H11NO4 B1265780 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid CAS No. 33369-45-8

3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid

Cat. No. B1265780
CAS RN: 33369-45-8
M. Wt: 197.19 g/mol
InChI Key: FASPXTNRUAOAGU-UHFFFAOYSA-N
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Patent
US06160003

Procedure details

A mixture of 176 g. (0.7 mole) of ethyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate and 1760 ml. of 25% sodium hydroxide solution is heated under reflux for 3 hours and then cooled and acidified with dilute hydrochloric acid. The precipitated solid is filtered and air dried. There is obtained 3-carboxy-1,4-dimethylpyrrole-2-acetic acid as a gray solid, m.p. 220-222° C.
Quantity
0.7 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[C:4]([C:8]([O:10]CC)=[O:9])=[C:3]1[CH2:13][C:14]([O:16]CC)=[O:15].[OH-].[Na+].Cl>>[C:8]([C:4]1[C:5]([CH3:7])=[CH:6][N:2]([CH3:1])[C:3]=1[CH2:13][C:14]([OH:16])=[O:15])([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.7 mol
Type
reactant
Smiles
CN1C(=C(C(=C1)C)C(=O)OCC)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 176 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(N(C=C1C)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.